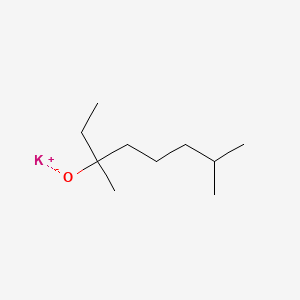
(1,5-Dimethyl-1-ethylhexyloxy) potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Dimethyl-1-ethylhexyloxy) potassium: is an organic potassium compound known for its unique properties.
Vorbereitungsmethoden
The synthesis of (1,5-Dimethyl-1-ethylhexyloxy) potassium involves the reaction of potassium metal with the corresponding alcohol, (1,5-Dimethyl-1-ethylhexyloxy) alcohol, under an inert atmosphere. The reaction typically requires anhydrous conditions to prevent the formation of potassium hydroxide. The general reaction can be represented as follows:
(1,5-Dimethyl-1-ethylhexyloxy) alcohol+K→(1,5-Dimethyl-1-ethylhexyloxy) potassium+H2
Analyse Chemischer Reaktionen
(1,5-Dimethyl-1-ethylhexyloxy) potassium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Elimination Reactions: It can facilitate the elimination of hydrogen halides from alkyl halides, leading to the formation of alkenes.
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the formation of polymers from monomers.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific substrates and reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
(1,5-Dimethyl-1-ethylhexyloxy) potassium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymerization: It is employed in the polymerization of monomers to form polymers with specific properties.
Biological Research: Preliminary studies suggest potential analgesic and anti-inflammatory effects, indicating possible applications in medicine.
Wirkmechanismus
The mechanism by which (1,5-Dimethyl-1-ethylhexyloxy) potassium exerts its effects involves its role as a nucleophile and base in chemical reactions. It can deprotonate acidic protons, facilitating various organic transformations. In biological systems, its potential analgesic and anti-inflammatory effects may be mediated through interactions with specific molecular targets and pathways, although detailed mechanisms are not yet fully understood.
Vergleich Mit ähnlichen Verbindungen
(1,5-Dimethyl-1-ethylhexyloxy) potassium is unique due to its bulky alkoxide ligand, which imparts specific reactivity and selectivity in chemical reactions. Similar compounds include:
Potassium tert-butoxide: Another potassium alkoxide with a bulky ligand, commonly used in organic synthesis.
Potassium methoxide: A simpler potassium alkoxide used in various organic reactions.
Potassium ethoxide: Similar to potassium methoxide but with an ethyl group, used in organic synthesis.
These compounds share some reactivity with this compound but differ in their steric and electronic properties, leading to variations in their applications and effectiveness.
Eigenschaften
CAS-Nummer |
263148-42-1 |
|---|---|
Molekularformel |
C10H22KO |
Molekulargewicht |
197.38 g/mol |
IUPAC-Name |
potassium;3,7-dimethyloctan-3-olate |
InChI |
InChI=1S/C10H22O.K/c1-5-10(4,11)8-6-7-9(2)3;/h9,11H,5-8H2,1-4H3; |
InChI-Schlüssel |
UVMCOHMRQYTDSD-UHFFFAOYSA-N |
SMILES |
CCC(C)(CCCC(C)C)[O-].[K+] |
Kanonische SMILES |
CCC(C)(CCCC(C)C)O.[K] |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



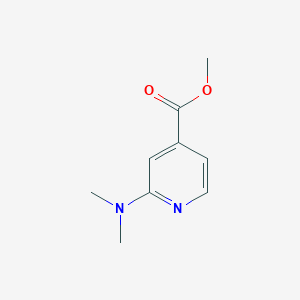
![3-Bromo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B1613408.png)
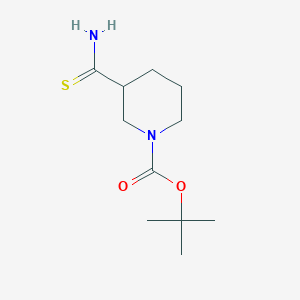
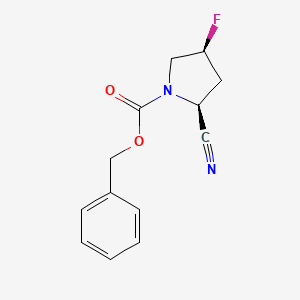
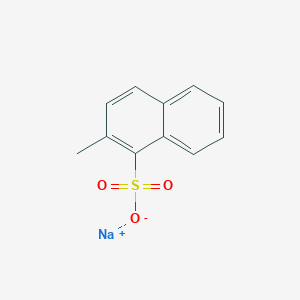
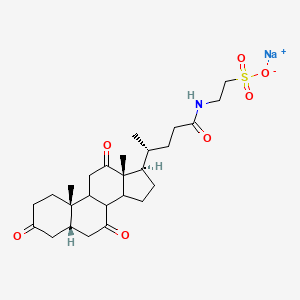
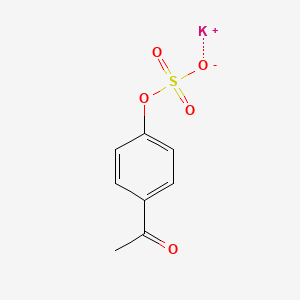

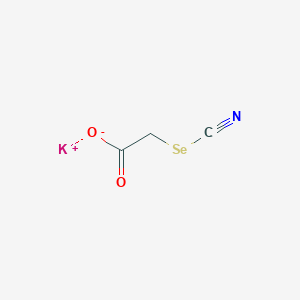
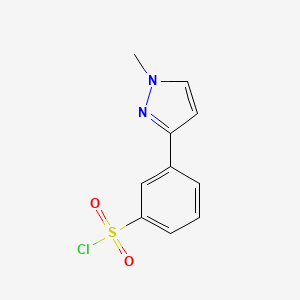
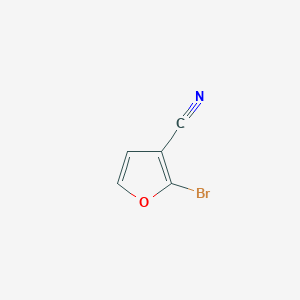
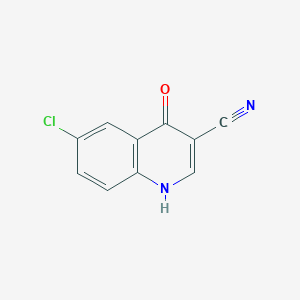
![cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613427.png)
